molecular formula C12H13F2N B2650065 3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine CAS No. 2287343-18-2

3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2650065
CAS No.: 2287343-18-2
M. Wt: 209.24
InChI Key: SKCQKBQXMLXWTB-UHFFFAOYSA-N
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Description

“3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine” is a compound that incorporates a bicyclo[1.1.1]pentane core . This core is a highly strained molecule and has been used as an unusual bioisostere for a phenyl ring . The compound also contains a difluoromethyl group attached to a phenyl ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . Additionally, the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclo[1.1.1]pentane core with a difluoromethylphenyl group attached .

Future Directions

Bicyclo[1.1.1]pentanes, including “3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine”, have shown promise in medicinal and synthetic chemistry . The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho-substituted arenes has been described . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Properties

IUPAC Name

3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N/c13-10(14)8-3-1-2-4-9(8)11-5-12(15,6-11)7-11/h1-4,10H,5-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCQKBQXMLXWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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